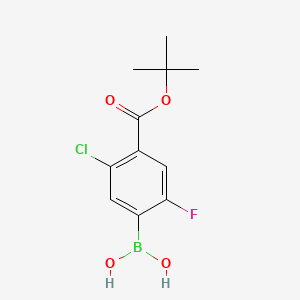

(4-(tert-Butoxycarbonyl)-5-chloro-2-fluorophenyl)boronic acid

Description

Properties

IUPAC Name |

[5-chloro-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BClFO4/c1-11(2,3)18-10(15)6-4-9(14)7(12(16)17)5-8(6)13/h4-5,16-17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCTZTKLYDVUDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)C(=O)OC(C)(C)C)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BClFO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.48 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Key Steps

The patented method involves three critical stages:

-

Activation of the Carboxylic Acid : Carboxybenzeneboronic acid reacts with sulfur oxychloride to form an acyl chloride intermediate.

-

Nucleophilic Substitution : The acyl chloride reacts with tert-butoxide ions (e.g., potassium tert-butoxide) to install the Boc group.

-

Workup and Purification : Acidification, solvent extraction, and recrystallization yield the final product.

The overall reaction can be summarized as:

Subsequent chlorination and fluorination steps introduce the 5-chloro and 2-fluoro substituents, though these are not explicitly detailed in the cited sources.

Optimized Reaction Conditions

Table 1 summarizes the parameters from exemplary embodiments in the patent:

| Parameter | Embodiment 2 | Embodiment 3 | Embodiment 4 |

|---|---|---|---|

| Starting Material | 3 mol | 3 mol | 3 mol |

| Sulfur Oxychloride (mol) | 3.3 | 4.5 | 4.2 |

| KOtBu (mol) | 5.0 | 7.5 | 7.2 |

| Solvent | THF | THF | THF |

| Reaction Time (h) | 4 | 4 | 4 |

| Yield (%) | 88 | 95 | 90 |

| Purity (%) | 98 | 98 | 98 |

Key observations:

-

Molar Ratios : A 1:1.1–1.5:1.6–2.5 ratio of Carboxybenzeneboronic acid/SOCl₂/KOtBu maximizes yield.

-

Temperature Control : Cooling to 0–5°C after SOCl₂ addition prevents side reactions.

-

Solvent Choice : Tetrahydrofuran (THF) facilitates reagent miscibility and intermediate stability.

Critical Analysis of Methodological Variations

Purification Techniques

Crude product purification via sherwood oil (a high-boiling petroleum ether fraction) recrystallization ensures the removal of unreacted starting materials and inorganic salts. This step is critical for achieving 98% purity, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry.

Challenges and Mitigation Strategies

Byproduct Formation

Excess SOCl₂ can lead to over-chlorination, particularly at the boronic acid moiety. Controlled addition rates and stoichiometric precision minimize this risk.

Comparison with Alternative Routes

While the patent method dominates current literature, hypothetical alternative pathways include:

-

Direct Boronation : Introducing the boronic acid group after Boc protection. However, this approach risks deprotection under harsh borylation conditions.

-

Multi-Step Functionalization : Sequential installation of chloro, fluoro, and Boc groups. This method would require orthogonal protecting groups, increasing complexity.

Industrial Scalability and Environmental Impact

The one-pot method’s scalability is evidenced by its use of inexpensive reagents (SOCl₂, KOtBu) and straightforward workup. However, SOCl₂’s toxicity and corrosivity necessitate specialized equipment for large-scale applications. Future research could explore greener alternatives, such as using Boc-anhydride [(Boc)₂O] with catalytic acid, though this may compromise efficiency .

Chemical Reactions Analysis

Types of Reactions: (4-(tert-Butoxycarbonyl)-5-chloro-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. It is widely used for the formation of carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The chlorine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

Organic Synthesis

Boronic acids are widely used in organic synthesis due to their ability to form carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The specific compound (4-(tert-Butoxycarbonyl)-5-chloro-2-fluorophenyl)boronic acid has been employed in:

- Suzuki Coupling Reactions : This compound acts as a coupling partner, allowing the formation of biaryl compounds that are essential in pharmaceuticals and agrochemicals. The presence of the tert-butoxycarbonyl (Boc) protecting group aids in selective reactions under mild conditions.

Medicinal Chemistry

The incorporation of fluorine and chlorine atoms in the structure enhances the biological activity of compounds. Applications include:

- Anticancer Agents : Research has indicated that derivatives of this boronic acid can inhibit certain cancer cell lines by disrupting cellular signaling pathways. For instance, studies have shown that compounds with similar structures exhibit potent activity against breast cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a series of boronic acids, including derivatives like this compound, exhibited significant antiproliferative effects on cancer cells, highlighting their potential as therapeutic agents .

Material Science

Boronic acids are also utilized in material science for the development of new materials with unique properties:

- Polymer Chemistry : The compound can be used to synthesize polymers through boronate ester formation, leading to materials with enhanced mechanical properties and thermal stability.

Data Table: Comparison of Boronic Acids in Polymer Applications

| Compound Name | Application Type | Key Properties |

|---|---|---|

| This compound | Polymer Synthesis | Enhanced thermal stability |

| Other Boronic Acids | Various | Varying reactivity and stability |

Analytical Chemistry

In analytical chemistry, boronic acids serve as important reagents for the detection of diols and sugars due to their ability to form stable complexes:

- Sensor Development : The compound's ability to interact with specific biomolecules makes it suitable for developing sensors for glucose detection, which is crucial for diabetes management.

Mechanism of Action

The mechanism of action of (4-(tert-Butoxycarbonyl)-5-chloro-2-fluorophenyl)boronic acid is primarily related to its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The presence of the tert-butoxycarbonyl, chlorine, and fluorine groups can influence the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique combination of substituents distinguishes it from other boronic acids. Below is a comparative analysis with structurally related derivatives:

2.1.1 4-Chloro-2-fluorophenylboronic Acid

- Structure : Lacks the tert-Boc group but retains the 4-chloro and 2-fluoro substituents.

- Solubility : Likely more soluble in aqueous media due to lower molecular weight and reduced hydrophobicity .

2.1.2 (4-(4-Propan-2-yloxyphenyl)phenyl)boronic Acid

- Structure : Contains an isopropoxy group instead of the Boc group.

- Solubility : Demonstrated precipitation issues in RPMI medium, limiting in vitro assay reliability. This suggests that bulky substituents (e.g., Boc) may exacerbate solubility challenges .

2.1.3 (1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)-1H-indol-2-yl)boronic Acid

- Structure : Features a Boc group on an indole ring rather than a phenyl ring.

- Functionality : Highlights the Boc group’s role in protecting amines during synthesis, a property that may extend to the target compound in amine-containing systems .

Electronic and Steric Effects

- However, its steric bulk may slow reaction kinetics compared to simpler derivatives like 4-chloro-2-fluorophenylboronic acid .

- Halogen Substituents : The 5-chloro and 2-fluoro groups contribute to electronic modulation, increasing the boronic acid’s acidity and stabilizing transition states in coupling reactions .

Bioactivity and Solubility Considerations

While direct bioactivity data for the target compound is unavailable, insights can be inferred from analogues:

- Antiproliferative Effects : Compounds like 6-hydroxynaphthalen-2-yl boronic acid (IC50 = 0.1969 µM) demonstrate potent activity, but solubility issues (e.g., precipitation in RPMI medium) hinder reliable testing for bulky derivatives. The Boc group in the target compound may similarly reduce aqueous solubility, complicating biological assays .

- HDAC Inhibition: Boronic acids with methoxyethyl substituents (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) inhibit fungal histone deacetylases at low concentrations (1 µM). The Boc group’s bulk may reduce binding affinity unless it participates in target-specific interactions .

Biological Activity

(4-(tert-Butoxycarbonyl)-5-chloro-2-fluorophenyl)boronic acid is an organoboron compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features. The compound's biological activity is primarily linked to its ability to form reversible covalent bonds with various biological targets, particularly in the context of enzyme inhibition and chemical biology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃BClFO₄, with a molecular weight of 274.48 g/mol. The presence of the boronic acid moiety allows for interactions with diols and other nucleophiles, which is crucial for its biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BClFO₄ |

| Molecular Weight | 274.48 g/mol |

| CAS Number | 2828439-64-9 |

| Purity | 95%+ |

| Storage Conditions | Sealed, dry, 2-8°C |

The biological activity of this compound can be attributed to its mechanism of action involving the formation of covalent bonds with target proteins. This compound can act as an electrophile that selectively interacts with thiol groups in cysteine residues, leading to inhibition of specific enzymes. This property is particularly relevant in drug discovery, where covalent inhibitors are being explored for their potential in targeting resistant strains of bacteria and cancer cells.

Applications in Medicinal Chemistry

- Enzyme Inhibition : The boronic acid group allows this compound to inhibit serine proteases and other enzymes by forming stable adducts.

- Chemical Probes : It serves as a chemical probe in biological studies to investigate enzyme mechanisms and cellular pathways.

- Pharmaceutical Development : Its unique substituents enhance selectivity and potency, making it a candidate for developing new therapeutics.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

- Inhibition Studies : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against certain cancer cell lines, indicating its potential as a therapeutic agent.

- Covalent Binding Mechanism : Research utilizing mass spectrometry revealed that the compound forms covalent bonds with target proteins, confirming its role as a covalent inhibitor.

Table: Summary of Biological Activity Findings

Q & A

Basic Research Question

- NMR : NMR is critical for confirming fluorine substitution patterns (δ ≈ -110 to -120 ppm for ortho-fluorine). NMR can confirm boronic acid integrity (δ ≈ 30–35 ppm) .

- Mass Spectrometry : ESI-MS or LCMS detects the molecular ion peak (e.g., [M+H] at m/z 243) and fragmentation patterns (e.g., loss of Boc group: [M+H-CHOCO]) .

- HPLC : Use reverse-phase C18 columns with TFA-containing mobile phases. Retention times (~1.31 minutes under SMD-TFA05 conditions) help confirm identity and purity .

How does steric hindrance from the tert-butoxycarbonyl group affect Suzuki-Miyaura coupling efficiency?

Advanced Research Question

The bulky Boc group at the para position can reduce coupling efficiency by hindering transmetalation between the boronic acid and palladium catalyst. To mitigate this:

- Use electron-rich catalysts like Pd(PPh) or PdCl(dppf) to enhance oxidative addition .

- Increase reaction temperature (80–100°C) or employ microwave-assisted synthesis to overcome kinetic barriers .

- Pre-activate the boronic acid with bases (e.g., KCO) to deprotonate the boronate, improving solubility and reactivity .

How can researchers resolve contradictions in 1H^{1}\text{H}1H NMR data caused by dynamic tautomerism or boronic acid self-condensation?

Advanced Research Question

- Tautomerism : Fluorine’s electron-withdrawing effect stabilizes certain tautomers. Use variable-temperature NMR (VT-NMR) to observe equilibria shifts. For example, cooling to -20°C slows exchange, resolving split peaks .

- Self-Condensation : Boronic acids may form anhydrides in solution. Add deuterated DMSO or DO to suppress condensation. Alternatively, derivatize with pinacol to stabilize the boronate ester form for clearer spectra .

What are the optimal storage conditions to prevent decomposition of this boronic acid?

Basic Research Question

- Store at 0–6°C under inert gas (argon or nitrogen) to prevent oxidation .

- Use airtight, amber glass vials to limit moisture absorption and photodegradation. Desiccants (e.g., silica gel) in storage containers are recommended .

- Avoid prolonged exposure to basic aqueous solutions, which accelerate hydrolysis of the Boc group .

What strategies stabilize this compound in aqueous reaction media?

Advanced Research Question

- pH Control : Maintain slightly acidic conditions (pH 5–6) using phosphate buffers to prevent boronic acid ionization and subsequent instability .

- Co-Solvents : Add THF or DMSO (10–20% v/v) to improve solubility and reduce water activity .

- Protective Ligands : Use diethanolamine or 2-mercaptoethanol to form stable boronate complexes, minimizing side reactions .

How does the chloro substituent influence regioselectivity in cross-coupling reactions?

Advanced Research Question

The electron-withdrawing chloro group at the meta position directs coupling to the para position relative to the boronic acid. However, steric clashes with the Boc group may alter selectivity. Computational modeling (DFT) can predict preferred transition states. Experimentally, screen ligands (e.g., SPhos, XPhos) to fine-tune regioselectivity .

What analytical techniques differentiate between boronic acid and its dehydrated boroxine form?

Basic Research Question

- IR Spectroscopy : Boroxine shows a distinct B-O-B stretch (~1350 cm), absent in the boronic acid .

- TGA : Boronic acid dehydrates at 80–120°C, while boroxine remains stable until higher temperatures .

- MALDI-TOF : Detects boroxine’s trimeric mass (3× molecular weight of boronic acid minus 2× HO) .

How to troubleshoot low yields in Miyaura borylation reactions involving this compound?

Advanced Research Question

- Catalyst Selection : Use Pd(dba) with Xantphos for better turnover .

- Base Optimization : Replace KCO with CsCO to enhance solubility in THF/water biphasic systems .

- Oxygen Sensitivity : Degas solvents and operate under inert atmosphere to prevent Pd oxidation .

What computational tools predict the acidity and reactivity of this boronic acid?

Advanced Research Question

- pKa Estimation : Software like MarvinSketch or SPARC calculates pKa (~8.5–9.5), indicating moderate acidity for boronate formation .

- DFT Calculations : Gaussian or ORCA models HOMO/LUMO energies to predict Suzuki-Miyaura reactivity. The fluorine substituent lowers LUMO energy, enhancing electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.